molecular formula C12H20ClNO2 B8181289 [(R)-1-adamantyl(carboxy)methyl]azanium;chloride

[(R)-1-adamantyl(carboxy)methyl]azanium;chloride

Cat. No.: B8181289
M. Wt: 245.74 g/mol
InChI Key: HEUUMSMIQNBXML-FLZHOMMYSA-N
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Description

[®-1-adamantyl(carboxy)methyl]azanium;chloride is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their stability and diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-adamantyl(carboxy)methyl]azanium;chloride typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved using radical initiators and specific reaction conditions . For instance, the reaction of adamantane with carboxymethyl radicals can yield the desired product.

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale radical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[®-1-adamantyl(carboxy)methyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[®-1-adamantyl(carboxy)methyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of [®-1-adamantyl(carboxy)methyl]azanium;chloride involves its interaction with specific molecular targets. In biological systems, it can interact with cellular membranes, enhancing the delivery of therapeutic agents. Its unique structure allows it to modulate various biochemical pathways, contributing to its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[®-1-adamantyl(carboxy)methyl]azanium;chloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

[(R)-1-adamantyl(carboxy)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUMSMIQNBXML-FLZHOMMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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